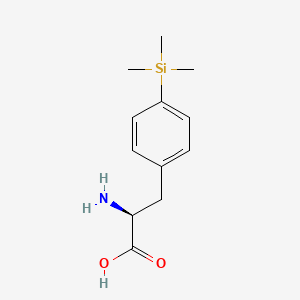

4-(trimethylsilyl)-L-phenylalanine

Description

Significance of Non-Canonical Amino Acids (ncAAs) in Structural Biology and Chemical Biology

Non-canonical amino acids have become indispensable tools in structural and chemical biology, offering powerful methods to probe and engineer protein function. rsc.orgacs.org By introducing ncAAs with unique side chains—containing functionalities like ketones, alkynes, azides, or heavy atoms—researchers can site-specifically modify proteins. nih.govacs.org This allows for a variety of applications, including the tracking of proteins in cells, the creation of novel protein-drug conjugates, and the enhancement of enzyme stability and catalytic activity. nih.gov

In structural biology, ncAAs containing heavy atoms, such as selenomethionine (B1662878) or halogenated phenylalanines, are routinely used to solve the phase problem in X-ray crystallography. acs.orgnih.gov In chemical biology, the introduction of ncAAs with bioorthogonal reactive groups enables the precise attachment of fluorescent probes, affinity tags, or other molecules to a target protein within a complex cellular environment, without interfering with native biological processes. acs.org This ability to site-specifically introduce novel chemical handles has revolutionized the study of protein interactions, dynamics, and localization. nih.gov

Overview of 4-(trimethylsilyl)-L-phenylalanine (TMSiPhe) as a Specialized Unnatural Amino Acid

Among the vast array of synthesized ncAAs, silicon-containing amino acids represent a unique class of probes. acs.org this compound (TMSiPhe) is a prominent example, where the para-hydrogen of the phenylalanine phenyl ring is replaced by a trimethylsilyl (B98337) (TMS) group. This substitution imparts unique steric and electronic properties, making it a valuable tool for specific biochemical investigations.

Historical Context of Silicon-Containing Amino Acids in Biochemical Investigations

The synthesis of silicon-containing amino acids was first reported by Birkofer and Ritter. However, for several decades, this area of research received limited attention. It was the advancement of genetic technologies and proteomics that renewed interest in these compounds. The substitution of carbon atoms with silicon in bioactive molecules became an intriguing strategy in medicinal chemistry and materials science. acs.orgresearchgate.net Researchers began to recognize that peptides incorporating silyl (B83357) amino acids could exhibit enhanced resistance to enzymatic degradation and increased lipophilicity, which could improve their bioavailability and membrane-crossing capabilities. acs.orgnih.gov The first synthesis of DL-p-trimethylsilylphenylalanine was achieved through the condensation of 4-trimethylsilylbenzyl bromide with diethyl formamidomalonate, followed by hydrolysis and decarboxylation. huji.ac.il This foundational work paved the way for the broader application of silicon-containing amino acids like TMSiPhe in peptide and protein science.

Rationale for Site-Specific Incorporation of TMSiPhe

The site-specific incorporation of TMSiPhe into a protein's primary sequence is achieved using genetic code expansion techniques, most commonly through stop codon suppression. preprints.orgnih.gov This method involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. The engineered synthetase specifically recognizes and charges its partner tRNA with TMSiPhe, and this tRNA, in turn, recognizes a nonsense codon (e.g., the amber codon UAG) engineered into the gene of interest, leading to the insertion of TMSiPhe at that specific site during protein synthesis. nih.gov

Traditional isotopic labeling, such as the incorporation of ¹³C, ¹⁵N, or ²H, is a cornerstone of NMR spectroscopy for studying protein structure and dynamics. nih.govwhiterose.ac.uk While powerful, this method primarily reports on changes in the nuclear spin properties of the atom. The incorporation of TMSiPhe offers a distinct set of advantages by introducing a probe that perturbs the local environment in a different manner:

Unique Spectroscopic Signature : The silicon atom (specifically the ²⁹Si isotope, with a natural abundance of 4.7%) is an NMR-active nucleus, providing a unique spectroscopic window that is free from background signals in biological samples.

Steric and Electronic Probe : The trimethylsilyl group is significantly larger and more lipophilic than a hydrogen atom and introduces different electronic properties to the phenyl ring compared to simple alkyl groups. This makes TMSiPhe a sensitive reporter for steric and electronic interactions within a protein's structure, such as those in binding pockets or at protein-protein interfaces.

Minimal Structural Perturbation in Some Cases : Despite its size, the iodo- and trimethylsilyl- groups on phenylalanine have been shown in some cases to be well-tolerated within protein structures, including in hydrophobic cores, without causing significant global structural changes. nih.gov This allows for the study of native-like protein environments.

Table 1: Comparison of Probing Techniques

| Feature | Isotopic Labeling (e.g., ¹³C, ¹⁵N) | This compound (TMSiPhe) |

|---|---|---|

| Nature of Probe | Nuclear spin change | Introduction of a new element (Si) with distinct steric and electronic properties |

| Primary Application | NMR spectroscopy, Mass spectrometry | NMR spectroscopy (¹H, ¹³C, ²⁹Si), Probing steric/electronic environment |

| Background Signal | Can have background from natural abundance isotopes | No biological background for ²⁹Si NMR |

| Structural Impact | Generally considered non-perturbative | Introduces a bulky, lipophilic group; can be minimally perturbative in specific contexts |

| Information Gained | Atomic-level structural and dynamic information | Reports on packing, conformational changes, and electronic interactions |

To probe steric constraints and hydrophobic interactions, researchers often use bulky amino acid analogues. A common choice is 4-tert-butyl-L-phenylalanine, which replaces the para-hydrogen of phenylalanine with a tert-butyl group. nih.gov A comparison between TMSiPhe and tert-butyl phenylalanine reveals key differences stemming from the replacement of a central carbon atom with a silicon atom in the substituted group.

While both the trimethylsilyl and tert-butyl groups are bulky and non-polar, the silicon-carbon bond is longer than a carbon-carbon bond, and the C-Si-C bond angles differ from C-C-C angles. This results in a different shape and volume for the TMS group compared to the tert-butyl group. Furthermore, silicon is more electropositive than carbon, which can alter the electronic character of the aromatic ring.

A study comparing analogues of a Gonadotropin-Releasing Hormone (GnRH) antagonist provides direct evidence of the distinct effects of these two probes. The analogue containing β-trimethylsilyl alanine (B10760859) (a related silicon-containing amino acid) showed greater binding affinity and potency compared to its direct carbon analogue containing tert-butylalanine. This suggests that the subtle differences in size, bond lengths, and electronics imparted by the silicon atom can have significant functional consequences.

Table 2: Comparative Properties of Phenylalanine Analogues

| Property | L-Phenylalanine | 4-tert-Butyl-L-phenylalanine | This compound |

|---|---|---|---|

| Formula | C₉H₁₁NO₂ nih.gov | C₁₃H₁₉NO₂ nih.gov | C₁₂H₁₉NO₂Si nist.gov |

| Molecular Weight ( g/mol ) | 165.19 nih.gov | 221.29 nih.gov | 237.37 nist.gov |

| Substituent Group | -H | -C(CH₃)₃ | -Si(CH₃)₃ |

| Key Feature | Natural amino acid wikipedia.org | Bulky, hydrophobic carbon-based group | Bulky, hydrophobic silicon-based group |

| Reported Biological Effect | Essential for protein synthesis wikipedia.org | Steric probe for hydrophobic interactions | Can enhance binding affinity and potency over carbon analogues |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TMSiPhe |

| 4-tert-butyl-L-phenylalanine | |

| Selenomethionine | |

| L-Phenylalanine | Phe |

| β-trimethylsilyl alanine | TMS-Ala |

| 4-trimethylsilylbenzyl bromide | |

| Diethyl formamidomalonate |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2Si |

|---|---|

Molecular Weight |

237.37 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-trimethylsilylphenyl)propanoic acid |

InChI |

InChI=1S/C12H19NO2Si/c1-16(2,3)10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,8,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

YJYWOZDNAZTLQC-NSHDSACASA-N |

Isomeric SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis of 4 Trimethylsilyl L Phenylalanine

Amino Group Protection Strategies (e.g., Fmoc, Boc)

To prevent unwanted reactions at the amino group during synthesis, it is typically protected. Two of the most common protecting groups used in peptide synthesis are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. biosynth.com

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). It is stable to acidic conditions, which allows for the selective deprotection of other groups. The introduction of the Fmoc group can be achieved using reagents like Fmoc-Cl or Fmoc-OSu. ub.edu

Carboxyl Group Protection Strategies (e.g., Methyl Esters)

The carboxyl group of the amino acid must also be protected to prevent it from reacting during coupling reactions. gcwgandhinagar.comddugu.ac.in A common strategy is to convert the carboxylic acid into an ester, such as a methyl ester. orgsyn.org This can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. The ester group can later be removed by hydrolysis under basic or acidic conditions to regenerate the carboxylic acid. gcwgandhinagar.com

Analytical Characterization of Synthesized 4 Trimethylsilyl L Phenylalanine

Spectroscopic Confirmation (e.g., ¹H, ¹³C Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound.

In a typical ¹H NMR spectrum , the trimethylsilyl group would produce a sharp, strong singlet signal at approximately 0.25 ppm, integrating to nine protons. The aromatic protons on the phenyl ring would appear as two distinct doublets in the region of 7.2-7.6 ppm, characteristic of a para-substituted benzene (B151609) ring. The signals for the amino acid backbone, including the alpha-proton (α-H), would be observed around 4.0 ppm, and the beta-protons (β-CH₂) would appear as a multiplet between 3.1 and 3.3 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbons of the trimethylsilyl group would exhibit a signal near 0 ppm. The aromatic carbons would show distinct signals, with the carbon directly attached to the silicon (C-4) appearing around 140 ppm. The other aromatic carbons (C-1, C-2/6, C-3/5) would have chemical shifts in the 128-138 ppm range. rsc.org The carboxyl carbon (-COOH) would be found significantly downfield, typically around 175 ppm, while the alpha-carbon (α-C) and beta-carbon (β-C) would appear at approximately 55 ppm and 37 ppm, respectively. illinois.eduhmdb.ca

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Characteristics |

| ¹H | -Si(CH₃)₃ | ~ 0.25 | Singlet, 9H |

| ¹H | β-CH₂ | 3.1 - 3.3 | Multiplet, 2H |

| ¹H | α-CH | ~ 4.0 | Multiplet, 1H |

| ¹H | Aromatic-H | 7.2 - 7.6 | Two Doublets, 4H |

| ¹³C | -Si(CH₃)₃ | ~ 0 | |

| ¹³C | β-C | ~ 37 | |

| ¹³C | α-C | ~ 55 | |

| ¹³C | Aromatic-C | 128 - 140 | |

| ¹³C | C=O | ~ 175 |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the target compound. For this compound, the molecular formula is C₁₂H₁₉NO₂Si, with a calculated molecular weight of 237.37 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is often derivatized, for instance by further trimethylsilylation of the acid and amine groups, to increase its volatility. nist.gov The mass spectrum of such a derivatized compound would show a prominent molecular ion peak (M⁺). A characteristic and often abundant fragment ion corresponds to the loss of a methyl group (M⁺ - 15), resulting from the cleavage of a methyl radical from the TMS group. researchgate.netresearchgate.net Another significant fragmentation pathway involves the cleavage of the benzyl (B1604629) group, leading to ions that are diagnostic of the substituted phenyl ring.

Electrospray ionization (ESI) is a softer ionization technique that can be used for the underivatized amino acid. In positive ion mode, the spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 238. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 236.

High-Performance Liquid Chromatography for Purity and Stereochemical Integrity

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing both the chemical purity and the stereochemical integrity of this compound.

To determine chemical purity, a reversed-phase HPLC method is typically employed. nih.govhelixchrom.com The sample is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. Impurities would have different retention times compared to the main compound, and the purity can be calculated by integrating the area of the peaks.

Ensuring the compound is the correct L-enantiomer and quantifying its enantiomeric excess (e.e.) requires chiral HPLC. nih.gov This is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govresearchgate.net For instance, a column with a cyclofructan-based CSP can effectively separate the D and L enantiomers. sigmaaldrich.com The two enantiomers interact differently with the chiral phase, leading to different retention times. By comparing the retention time of the synthesized product to that of a known L-standard and integrating the peaks for both enantiomers, the enantiomeric excess can be precisely determined, confirming the success of the asymmetric synthesis. An alternative technique is Ultra-Performance Convergence Chromatography (UPC²), which can offer faster and higher-resolution separation of enantiomers. waters.com

Principles of Genetic Encoding for Unnatural Amino Acids

The foundation of incorporating an ncAA like TMSiPhe into a target protein during translation lies in the creation of a new, parallel information pathway. This requires a unique codon to specify the ncAA and a corresponding set of molecules that can read this codon and deliver the desired amino acid to the ribosome.

Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pairs

The core of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov Orthogonality in this context means that the engineered aaRS and its cognate tRNA function as a dedicated pair within the host cell, without cross-reacting with the host's endogenous amino acids or tRNAs. google.com This ensures translational fidelity.

The requirements for an orthogonal pair are twofold:

The orthogonal aaRS must specifically recognize and charge the ncAA (e.g., TMSiPhe) onto its partner orthogonal tRNA. It must not aminoacylate any of the host cell's native tRNAs with either the ncAA or any of the 20 canonical amino acids.

The orthogonal tRNA must be a substrate for the orthogonal aaRS but must not be recognized or charged by any of the host's endogenous aaRSs. google.com

This mutual exclusivity prevents the misincorporation of canonical amino acids at the ncAA-designated site and the misplacement of the ncAA at sites specified by canonical codons. Pairs derived from different domains of life, such as the tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA (tRNATyr) from the archaeon Methanococcus jannaschii (Mj), are commonly used in E. coli because they exhibit natural orthogonality. nih.gov

Amber Stop Codon Suppression Strategy

With an orthogonal pair established, a codon must be repurposed to encode the ncAA. The most commonly used "blank" codon is the amber stop codon, UAG. nih.govbiorxiv.org In normal translation, the UAG codon is recognized by a protein called release factor 1 (RF1), which triggers the termination of protein synthesis.

The amber suppression strategy overrides this termination signal. biorxiv.org The orthogonal tRNA's anticodon is mutated to CUA, which is complementary to the UAG codon. When a gene of interest is engineered to contain a UAG codon at a specific site, this amber suppressor tRNACUA competes with RF1 for binding to the ribosome. rcsb.org If the suppressor tRNA is efficiently charged with the ncAA by its partner orthogonal aaRS, the ribosome incorporates the ncAA into the growing polypeptide chain, and translation continues to the next natural stop codon. This allows for the precise, site-specific insertion of an ncAA like TMSiPhe into a protein sequence. nih.gov

Alternative Codon Suppression and Codon Reassignment Approaches

While amber suppression is the most prevalent method, its reliance on a single repurposed codon limits the incorporation to one type of ncAA per protein. To overcome this, alternative strategies have been developed. Other stop codons, such as the opal (UGA) and ochre (UAA) codons, can also be suppressed using similar orthogonal pair strategies. nih.gov The use of the UGA codon, for example, has been demonstrated for the incorporation of 4-iodo-L-phenylalanine. nih.gov

Furthermore, the genetic code can be expanded by using quadruplet, or four-base, codons. An engineered tRNA with a four-base anticodon can read a corresponding four-base sequence on the mRNA, causing a +1 frameshift that is subsequently restored. This approach significantly increases the number of available blank codons, theoretically allowing for the simultaneous incorporation of multiple, distinct ncAAs into a single protein.

Engineering of TMSiPhe-Specific Aminoacyl-tRNA Synthetases

The wild-type M. jannaschii TyrRS (Mj-TyrRS) is specific for its natural substrate, L-tyrosine. To make it recognize and activate this compound, its active site must be rationally re-engineered. The bulky, non-polar trimethylsilyl group of TMSiPhe is significantly different from the hydroxyl group of tyrosine, necessitating substantial changes to the synthetase's binding pocket.

Directed Evolution of Methanococcus jannaschii Tyrosyl-tRNA Synthetase (Mj-TyrRS) Mutants

Directed evolution is a powerful technique used to tailor the substrate specificity of enzymes like Mj-TyrRS. nih.gov This process mimics natural selection in the laboratory to evolve new enzyme variants with desired properties. The high thermal stability of Mj-TyrRS makes it a robust and engineerable scaffold for creating mutants with altered specificities. nih.gov

The process for evolving a TMSiPhe-specific synthetase typically involves:

Library Creation: A library of Mj-TyrRS genes is generated where the codons for amino acid residues lining the substrate-binding pocket are randomized. Key residues targeted for mutation are those that interact with the para-hydroxyl group and the phenyl ring of tyrosine. Based on the Mj-TyrRS crystal structure and engineering precedents for other para-substituted phenylalanines, these residues typically include Y32, L65, H70, F108, Q109, D158, and L162. nih.gov

Selection Strategy: A dual-selection system in E. coli is used to screen the mutant library.

Positive Selection: Cells expressing the Mj-TyrRS library are grown in the presence of TMSiPhe and a reporter gene containing an amber stop codon (e.g., a gene conferring antibiotic resistance). Only cells that express a synthetase mutant capable of incorporating TMSiPhe can suppress the amber codon, survive the antibiotic challenge, and proliferate.

Negative Selection: The surviving cells are then grown in the absence of TMSiPhe but in the presence of a toxic reporter gene (e.g., barnase) that contains an amber stop codon. If a synthetase mutant is active with any canonical amino acid, it will incorporate it at the amber site, leading to the expression of the toxic protein and cell death. This step eliminates mutants that are not specific for the ncAA.

Through multiple rounds of this selection process, synthetase variants that are both highly active and highly specific for TMSiPhe can be isolated. The table below shows examples of Mj-TyrRS active site mutations that have been successfully used to incorporate other para-substituted phenylalanine analogs, illustrating the common sites for engineering.

| Unnatural Amino Acid | Key Mutations in Mj-TyrRS Active Site | Reference |

| p-azido-L-phenylalanine (pAzF) | Y32G, L65V, H70N, F108L, Q109S, D158N, A167G | researchgate.net, e-ksbbj.or.kr |

| p-iodo-L-phenylalanine (pIoF) | Y32G, L65A, D158G, L162A, A167G | nih.gov |

| p-methylazido-L-phenylalanine (pAMF) | Y32T/V/A, L65A/V, F108Y/W, D158A | google.com |

This table provides examples of mutations for similar non-canonical amino acids to illustrate the engineering strategy. Specific mutations for TMSiPhe would be determined through a similar directed evolution process.

Crystallographic Insights into Synthetase Active Site Reshaping for TMSiPhe Accommodation

Understanding the structural basis of substrate recognition is key to engineering new synthetase specificities. The crystal structure of the wild-type Mj-TyrRS reveals that the L-tyrosine substrate is held in the active site by a network of hydrogen bonds and shape complementarity. nih.gov Specifically, the hydroxyl group of tyrosine forms crucial hydrogen bonds with the side chains of Tyr32 and Asp158, which are primary determinants of substrate specificity. nih.gov

To accommodate this compound, this binding pocket must be fundamentally reshaped. The primary challenges are to eliminate the favorable interactions for tyrosine and to create a new pocket that is complementary to the large, hydrophobic trimethylsilyl group.

The required modifications, guided by directed evolution outcomes, would likely include:

Enlarging the Pocket: The mutation of Tyr32 to a much smaller amino acid, such as glycine (B1666218) or alanine (B10760859), is a common first step. This removes the hydrogen bond to the para-position and creates the necessary space to accommodate a bulky substituent.

Altering Polarity: The polar environment created by residues like Asp158, which interacts with the tyrosine hydroxyl group, must be altered. Mutating this residue to a non-polar or smaller amino acid (e.g., Glycine or Alanine) would remove the unfavorable polar interaction with the non-polar silyl (B83357) group.

Creating a Hydrophobic Cavity: Further mutations to surrounding residues, such as L65 and L162, would be necessary to sculpt a hydrophobic cavity that can favorably interact with the three methyl groups of the trimethylsilyl moiety through van der Waals forces, thereby stabilizing the binding of TMSiPhe.

By making these specific changes, the active site is transformed from a polar pocket tailored for tyrosine into a larger, non-polar cavity that specifically selects for the unique size and chemical nature of this compound.

Methodologies for Protein Expression and Incorporation

The site-specific incorporation of the non-canonical amino acid this compound (TMSiPhe) into proteins represents a significant advancement in protein engineering. This is achieved by repurposing the cellular protein synthesis machinery to recognize a unique codon and insert TMSiPhe at that specific location. The methodologies for this process can be broadly categorized into in vivo and cell-free systems, each with distinct protocols and advantages.

In Vivo Protein Expression Systems (e.g., Escherichia coli)

The workhorse for in vivo incorporation of TMSiPhe is the bacterium Escherichia coli. This process relies on the introduction of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA). This pair functions independently of the host cell's endogenous synthetases and tRNAs.

The most common orthogonal pair used for TMSiPhe is derived from the tyrosyl-tRNA synthetase/tRNA pair of the archaeon Methanococcus jannaschii (MjTyrRS/tRNACUA). The MjTyrRS is subjected to directed evolution to create a mutant, often referred to as TMSiPheRS, that specifically recognizes TMSiPhe and not any of the 20 canonical amino acids. This engineered synthetase then attaches TMSiPhe to its partner tRNA, which has been modified to recognize a nonsense codon, typically the amber stop codon (UAG).

When a gene of interest, which has been mutated to include a UAG codon at the desired incorporation site, is expressed in E. coli containing the TMSiPheRS/tRNACUA pair, the ribosome will read the UAG codon and, instead of terminating protein synthesis, will incorporate TMSiPhe. Successful incorporation requires supplementing the growth media with TMSiPhe. This technique has been used to incorporate a variety of phenylalanine analogs into proteins in vivo.

Cell-Free Protein Synthesis Systems for TMSiPhe Incorporation

Cell-free protein synthesis (CFPS) systems offer a powerful alternative for incorporating TMSiPhe into proteins. These systems are prepared from cellular extracts that contain all the necessary components for transcription and translation, such as ribosomes and initiation, elongation, and termination factors. nih.gov This in vitro environment allows for direct control over the reaction components and conditions, which can be advantageous for incorporating unnatural amino acids.

In a typical CFPS reaction for TMSiPhe incorporation, the system is supplemented with the engineered TMSiPheRS, the corresponding suppressor tRNA, the TMSiPhe amino acid, and the DNA template of the target protein containing the amber codon. CFPS systems bypass the constraints of a living cell, such as the cell membrane, which can sometimes be impermeable to the unnatural amino acid, and potential toxicity of the modified protein to the host. nih.gov

A significant advantage of CFPS is the ease with which multiple unnatural amino acids can be incorporated into a single protein. nih.govnih.gov This is more challenging in in vivo systems. Furthermore, CFPS platforms based on genomically recoded E. coli that lack release factor 1 (the protein that normally recognizes the UAG stop codon) have been developed. These systems exhibit significantly reduced competition for termination at the UAG codon, leading to higher efficiency and yield of proteins containing unnatural amino acids. nih.gov

Assessment of Efficiency and Fidelity of TMSiPhe Incorporation

Confirming the successful and accurate incorporation of TMSiPhe is a critical step. This involves assessing both the efficiency (the yield of the full-length modified protein) and the fidelity (the precision of TMSiPhe insertion at the correct site).

A combination of techniques is typically employed for this assessment:

Protein Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is often the first step to visualize the production of the full-length protein. A band appearing at the expected molecular weight for the TMSiPhe-containing protein, which is absent in control experiments without TMSiPhe, provides initial evidence of successful incorporation.

Western Blotting: If the protein has a specific tag (e.g., a His-tag), western blotting can be used for more specific detection of the full-length protein.

Mass Spectrometry: This is the definitive method for confirming the identity and site of incorporation.

Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) can measure the molecular weight of the entire protein. A successful incorporation will result in a mass that corresponds to the theoretical mass of the protein with TMSiPhe at the designated position.

Peptide Mapping and Tandem MS (B15284909) (MS/MS): To confirm the exact location of TMSiPhe, the protein is digested with a specific protease (e.g., trypsin). The resulting peptides are then analyzed by mass spectrometry. The peptide containing the unnatural amino acid will have a specific mass, and fragmentation of this peptide in a tandem mass spectrometer (MS/MS) will confirm the amino acid sequence and pinpoint the location of TMSiPhe. High accuracy of incorporation (≥98%) has been demonstrated using this method for other unnatural amino acids. nih.gov

The following table summarizes the typical workflow for assessing TMSiPhe incorporation:

| Assessment Parameter | Technique | Purpose |

| Expression | SDS-PAGE / Western Blot | To visualize the production of the full-length protein. |

| Identity | ESI-MS (Intact Protein) | To confirm the correct molecular weight of the modified protein. |

| Fidelity | Proteolytic Digestion followed by LC-MS/MS | To identify the exact location of the incorporated TMSiPhe. |

Dual and Multi-Unnatural Amino Acid Incorporation Strategies within a Single Protein

Expanding the genetic code to include a single unnatural amino acid has been a significant achievement, but the ability to incorporate two or more different unnatural amino acids into one protein opens up even more possibilities for creating proteins with novel functions. nih.govnih.gov This requires multiple, mutually orthogonal synthetase/tRNA pairs, where each pair is specific for a different unnatural amino acid and recognizes a unique codon. nih.gov

Several strategies have been developed to achieve this:

Multiple Stop Codon Suppression: This approach utilizes different stop codons (e.g., UAG, UAA, and UGA) to encode different unnatural amino acids. nih.gov For instance, an engineered MjTyrRS/tRNACUA pair could be used to incorporate TMSiPhe in response to the UAG codon, while a second, distinct orthogonal pair, such as an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, could incorporate another unnatural amino acid at the UAA or UGA codon. nih.gov

Frameshift Suppression: This method uses quadruplet (four-base) codons to encode an unnatural amino acid. pnas.org This leaves the triplet stop codons available for use by other orthogonal pairs. This strategy has been demonstrated to allow for the incorporation of two and even three different unnatural amino acids into a single protein in Xenopus oocytes. pnas.org

The development of these strategies relies on ensuring the "orthogonality" of the different systems, meaning there is no cross-reactivity between the synthetases and tRNAs of the different pairs. Researchers have successfully created quintuply orthogonal PylRS/tRNA pairs, which provides a foundation for the simultaneous incorporation of multiple different unnatural amino acids. nih.gov The successful dual incorporation of TMSiPhe with another unnatural amino acid would allow for the creation of proteins with multiple, precisely placed probes or functional groups.

Advanced Spectroscopic Applications of 4 Trimethylsilyl L Phenylalanine in Structural Biology and Biophysics

Nuclear Magnetic Resonance (NMR) Spectroscopy as a Primary Research Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in structural biology that provides information on the structure, dynamics, and interactions of biomolecules at atomic resolution. nih.govresearchgate.net The strategic incorporation of isotope-labeled or specialized amino acids can simplify complex spectra and highlight specific regions of interest within a large protein. 4-(trimethylsilyl)-L-phenylalanine has been established as a superior probe for ¹H-NMR studies due to the unique characteristics of its trimethylsilyl (B98337) moiety. nih.gov

The most significant advantage of using TMSiPhe in ¹H-NMR spectroscopy is the chemical shift of its trimethylsilyl (TMS) protons. anu.edu.au The nine equivalent protons of the TMS group generate a sharp, intense singlet in a region of the spectrum—at or near 0 parts per million (ppm)—that is typically devoid of any other signals from a protein. nih.govanu.edu.au This "clean" spectral window ensures that the TMSiPhe signal is exceptionally well-resolved. nih.gov While the exact chemical shift of tetramethylsilane (B1202638) (TMS), used as a reference standard, can vary slightly with solvent and temperature, the signal from TMSiPhe incorporated into a protein consistently appears in this upfield region, far from the crowded areas where most protein proton resonances occur. anu.edu.aunih.gov For instance, in studies where TMSiPhe was incorporated into various proteins, the TMS signal appeared around 0.3 ppm. anu.edu.au

The unique chemical shift of the TMS group directly addresses a major challenge in protein NMR: spectral overlap. nih.gov In a typical ¹H-NMR spectrum of a protein, thousands of signals from backbone and side-chain protons are concentrated in a narrow range (typically 0.5 to 10 ppm), leading to extensive overlap that can make analysis impossible, especially for larger proteins. The TMSiPhe signal, appearing near 0 ppm, is free from this overlap. nih.gov

This is a distinct advantage over other probes, such as 4-(tert-butyl)phenylalanine, whose tert-butyl signal appears around 1.3 ppm, a region that strongly overlaps with the methyl group signals of naturally occurring amino acids like valine, leucine, and isoleucine. nih.gov Furthermore, the nine chemically equivalent protons of the TMS group produce a single, intense resonance, which significantly enhances signal sensitivity. anu.edu.auanu.edu.au This high sensitivity allows for the acquisition of high-quality data in a short time, even with low protein concentrations. nih.gov For example, conformational states of the β-arrestin-1 signaling complex were characterized using only 5 μM of protein with just 20 minutes of spectrum accumulation time. nih.gov The TMS group also exhibits favorable relaxation properties, with a long effective transverse relaxation time (T2) even in large protein systems (e.g., >140 ms (B15284909) in a 54 kDa protein), which results in sharper lines and improved spectral quality. anu.edu.au

Table 1: Comparison of ¹H-NMR Properties of Spectroscopic Probes

| Feature | This compound (TMSiPhe) | 4-(tert-butyl)phenylalanine (Tbf) |

|---|---|---|

| Typical Chemical Shift | ~0.0 - 0.3 ppm nih.govanu.edu.au | ~1.3 ppm nih.gov |

| Signal | Sharp, intense singlet anu.edu.au | Strong singlet |

| Spectral Overlap | Minimal; located in a clean spectral region nih.govanu.edu.au | Severe overlap with protein methyl signals nih.gov |

| Sensitivity | High (9 equivalent protons) nih.gov | High (9 equivalent protons) |

| Key Advantage | Unambiguous signal detection and assignment nih.gov | Reports on hydrophobic environments |

| Key Disadvantage | Potential for slight chemical shift variation anu.edu.au | Significant spectral crowding nih.gov |

The sensitivity of the TMS group's chemical environment makes TMSiPhe an excellent tool for studying protein-ligand interactions. scite.ainih.gov When a ligand binds to a protein, it often induces subtle structural changes in and around the binding pocket. If TMSiPhe is incorporated at or near this site, these changes will alter the local magnetic environment of the TMS group, leading to a shift in its resonance position, a change in intensity, or line broadening. anu.edu.au

By monitoring these changes in simple one-dimensional (1D) ¹H-NMR spectra during a titration experiment (where the ligand is incrementally added to the protein sample), researchers can readily track the binding event. anu.edu.au This method allows for the straightforward determination of key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the ligand for the protein. scite.ai The approach is effective for interactions in both fast and slow exchange regimes on the NMR timescale, making it a versatile tool for characterizing a wide range of protein-ligand complexes. anu.edu.au

Proteins are not static entities; they exist as an ensemble of interconverting conformations. These dynamic motions are often crucial for biological function, including enzyme catalysis and signal transduction. nih.gov NMR spectroscopy is uniquely powerful for characterizing these conformational dynamics. researchgate.net Site-specifically incorporated TMSiPhe serves as a precise reporter, allowing researchers to resolve and characterize distinct functional states of a protein that might otherwise be difficult to observe. nih.govnih.gov

Studying the structure and dynamics of large biomolecular assemblies, particularly membrane protein complexes, represents a significant challenge for modern structural biology. nih.govnih.govnih.gov The large size of these complexes often leads to poor quality NMR spectra. The development of a method for the highly efficient, site-specific incorporation of TMSiPhe into proteins has enabled the characterization of multiple conformational states in such challenging systems. nih.gov

A prime example is the study of the signaling complex formed by the phospho-β2 adrenergic receptor and β-arrestin-1 (β-arr1). nih.gov By placing the TMSiPhe probe at a specific site within β-arrestin-1, researchers were able to observe distinct signals corresponding to different conformational states of the protein, providing insights that would be difficult to obtain with conventional methods. nih.govnih.gov

The TMSiPhe probe has been instrumental in deciphering how different signals are processed through conformational changes in signaling proteins. nih.gov In the study of the β-arrestin-1 complex, the TMSiPhe reporter revealed that different ligands binding to the receptor induced distinct and functionally relevant conformational changes within β-arrestin-1. nih.govnih.gov

These observations provided direct evidence that interactions with the receptor's transmembrane core could trigger specific conformational shifts in the polar core and the ERK interaction site of β-arrestin-1. nih.gov This demonstrates the probe's exquisite sensitivity, allowing for the delineation of how different extracellular ligands can fine-tune the functional state of a downstream signaling partner, offering key mechanistic insights into signal transduction pathways. nih.govnih.gov

Table 2: Summary of Findings on the β-arrestin-1 (β-arr1) System using TMSiPhe

| Research Question | Finding | Significance | Citation |

|---|---|---|---|

| Feasibility of TMSiPhe | TMSiPhe was efficiently and site-specifically incorporated into β-arr1. | Enabled the study of a large, dynamic signaling protein with high-resolution NMR. | nih.gov |

| Conformational States | Multiple conformational states of β-arr1 were observed when complexed with the phospho-β2 adrenergic receptor. | Provided direct evidence of the protein's conformational heterogeneity during signaling. | nih.gov |

| Ligand-Dependent Changes | Different receptor ligands induced distinct conformational changes in β-arr1's polar core and ERK interaction site. | Showed how specific ligands can bias the functional output by stabilizing unique protein conformations. | nih.gov |

| Mechanism | Conformational changes were induced via direct interactions with the receptor transmembrane core. | Elucidated a key mechanism for signal transfer from the receptor to the arrestin protein. | nih.gov |

Investigation of Protein-Protein Interactions and Protein Dimerization

The study of protein-protein interactions (PPIs) and dimerization is fundamental to understanding cellular processes. The introduction of TMS-Phe at specific sites within a protein provides a powerful tool for monitoring these events by NMR spectroscopy. duke.edu The nine equivalent protons of the TMS group generate a sharp, intense singlet resonance in the ¹H NMR spectrum, typically located in a spectral region with minimal overlap from other protein signals (around 0 ppm). anu.edu.au This signal acts as a sensitive reporter on the local chemical environment.

Upon the formation of a protein-protein complex, changes in the chemical shift of the TMS proton signal can be observed. These chemical shift perturbations are a direct indication of the TMS group's proximity to the interaction interface. The magnitude of these changes can provide qualitative information about the binding event.

Furthermore, by systematically titrating a TMS-Phe labeled protein with its unlabeled binding partner and monitoring the changes in the TMS signal, one can determine the stoichiometry and binding affinity of the interaction. This approach allows for the construction of binding isotherms, from which the dissociation constant (Kd) can be calculated, providing a quantitative measure of the interaction strength.

In the context of protein dimerization, incorporating TMS-Phe at or near the dimerization interface allows for the clear differentiation between monomeric and dimeric states. The chemical environment of the TMS group is expected to be significantly different in the two states, leading to distinct NMR signals. This has proven valuable in studying the dimerization of various proteins, including membrane proteins like G protein-coupled receptors. nih.govnih.gov

Measurement of Specific NMR Parameters (e.g., Nuclear Overhauser Effects (NOEs), Pseudocontact Shifts (PCSs), Paramagnetic Relaxation Enhancements (PREs))

The TMS group in this compound is an excellent probe for measuring specific NMR parameters that provide long-range structural information, which is often difficult to obtain with conventional methods.

Nuclear Overhauser Effects (NOEs): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5-6 Å). wikipedia.orglibretexts.orgnih.gov The intense singlet of the TMS protons can show NOEs to nearby protons within the protein or on a binding partner. wikipedia.orgnih.govyoutube.com These through-space correlations provide crucial distance restraints for determining the three-dimensional structures of proteins and protein complexes. nih.gov The two-dimensional NOESY experiment is a key tool for identifying these spatial proximities. wikipedia.org

Pseudocontact Shifts (PCSs): PCSs are changes in the chemical shifts of nuclei caused by the presence of a paramagnetic metal ion. nih.govanu.edu.aunih.gov This effect provides long-range distance and angular information, extending up to approximately 40 Å from the paramagnetic center. anu.edu.au By incorporating a lanthanide-binding tag site-specifically into a protein containing TMS-Phe, the TMS protons can serve as sensitive reporters of PCSs. nih.govresearchgate.net Measuring these shifts provides valuable restraints for high-resolution structure determination and refinement. nih.gov

Paramagnetic Relaxation Enhancements (PREs): A paramagnetic center also enhances the relaxation rates of nearby nuclei, an effect known as the PRE. nih.govgmclore.org The PRE is highly sensitive to the distance between the nucleus and the paramagnetic center, following a 1/r⁶ relationship, and can provide distance information up to ~35 Å. nih.gov By measuring the PREs on the TMS protons of strategically placed TMS-Phe residues, one can obtain long-range distance restraints that are critical for defining the global fold of a protein and understanding the arrangement of its domains.

| NMR Parameter | Information Gained | Typical Distance Range |

| Nuclear Overhauser Effect (NOE) | Short-range through-space distances | < 5-6 Å |

| Pseudocontact Shift (PCS) | Long-range distance and angular information | Up to ~40 Å anu.edu.au |

| Paramagnetic Relaxation Enhancement (PRE) | Long-range distance information | Up to ~35 Å nih.gov |

Relaxation Properties of the Trimethylsilyl Group in Protein Environments

The relaxation properties of the TMS group are a key reason for its utility as an NMR probe. The nine magnetically equivalent protons give rise to a single, sharp resonance with a relatively long transverse relaxation time (T₂). anu.edu.au This is particularly advantageous for studying large proteins, which often suffer from broad NMR signals due to slow molecular tumbling. anu.edu.au

Research has shown that the T₂ relaxation time of the TMS signal can be quite long, even in large protein systems. For instance, an effective T₂ relaxation time of over 140 ms was observed for the TMS signal in a 54 kDa protein system. anu.edu.au This indicates that the TMS group retains significant motional freedom, which helps to average out dipolar interactions that would otherwise lead to rapid relaxation and signal broadening. The sensitivity of the TMS relaxation properties to the local environment can also be exploited to probe protein dynamics and conformational changes. nih.gov

Integration with Other Biophysical Techniques for Comprehensive Protein Analysis

While powerful on its own, the insights gained from TMS-Phe NMR are significantly enhanced when combined with other biophysical techniques. numberanalytics.comnih.gov This integrated approach provides a more complete and robust understanding of protein systems. numberanalytics.com

For instance, the structural and dynamic information obtained from TMS-Phe NMR in solution can complement the high-resolution static picture provided by X-ray crystallography . nih.gov NMR data can help to refine crystal structures and provide insights into protein behavior in a more native-like solution environment.

Techniques like Isothermal Titration Calorimetry (ITC) can measure the thermodynamic parameters of binding, such as enthalpy and entropy. When coupled with the structural and kinetic data from TMS-Phe NMR studies of protein interactions, a comprehensive picture of the binding event can be established.

This multi-pronged approach, with TMS-Phe as a key spectroscopic reporter, allows for a more thorough and reliable characterization of protein structure, dynamics, and interactions, ultimately leading to a deeper understanding of their biological function. numberanalytics.comnih.gov

Analytical Methodologies Utilizing Trimethylsilyl Derivatives of Phenylalanine

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful and frequently used technique for metabolite profiling, offering high separation efficiency and sensitive detection. nih.gov For the analysis of polar and non-volatile compounds like phenylalanine, derivatization is a mandatory step to increase their volatility and thermal stability. sigmaaldrich.comnih.gov Silylation is a common derivatization method that makes these compounds suitable for GC-MS analysis. sigmaaldrich.comunina.it

Derivatization with Silylating Reagents

Several silylating reagents are available for the derivatization of amino acids, each with its own characteristics and applications. The choice of reagent can influence the reaction conditions and the stability of the resulting derivatives.

Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a popular and effective silylating reagent for amino acids, including phenylalanine. nih.govtcichemicals.com It is known for its high volatility and the volatility of its by-products, which minimizes interference during chromatographic analysis. tcichemicals.comresearchgate.net The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, particularly for hindered functional groups. researchgate.netresearch-solution.com For instance, a common procedure for derivatizing amino acids involves dissolving the sample in a suitable solvent like acetonitrile (B52724), adding BSTFA (often with 1% TMCS), and heating the mixture. nih.govresearchgate.net Optimal derivatization conditions for phenylalanine and other amino acids using BSTFA have been found to be a reaction temperature of 100°C for 30 minutes in acetonitrile. nih.gov

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is another widely used silylating agent, valued for being the most volatile of the trimethylsilyl (B98337) acetamides. research-solution.com This property is particularly advantageous in trace analysis where derivative peaks might be close to the reagent peak. research-solution.com Like BSTFA, MSTFA is effective in derivatizing a broad range of compounds, including amino acids, by replacing active hydrogens on hydroxyl, amine, and thiol groups. sigmaaldrich.com The reaction with MSTFA also often involves heating to ensure complete derivatization. nih.gov

The derivatization process for phenylalanine typically involves the formation of a di- or tri-TMS derivative, depending on the specific reagent and reaction conditions used. For example, with BSTFA, both the carboxylic acid and the amino group of phenylalanine undergo silylation.

Table 1: Comparison of Common Silylating Reagents for Phenylalanine Derivatization

| Reagent | Key Characteristics | Common Reaction Conditions |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | High volatility of reagent and by-products, effective for amino acids. tcichemicals.comresearchgate.net | Heating at 60-100°C for 15-30 minutes, often with a catalyst like TMCS. nih.govresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Most volatile of the trimethylsilyl acetamides, good for trace analysis. research-solution.com | Heating is typically required for complete reaction. nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. sigmaaldrich.com | Reaction with phenylalanine and tyrosine has been performed at 120°C for 30 minutes. nih.gov |

Applications in Biochemical Pathway Analysis

The analysis of silylated phenylalanine derivatives by GC-MS is instrumental in the study of biochemical pathways, particularly in the context of metabolic disorders.

One of the most prominent applications is in the diagnosis and monitoring of Phenylketonuria (PKU) , an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine. nih.govub.edu In individuals with PKU, elevated levels of phenylalanine and its metabolites, such as phenylpyruvic acid and phenylacetic acid, can be detected in biological fluids like urine and blood. nih.govresearchgate.net GC-MS-based metabolomic studies, which often employ silylation for sample preparation, allow for the comprehensive profiling of these metabolites, aiding in the diagnosis and dietary management of the disease. nih.govub.eduresearchgate.net

Furthermore, GC-MS analysis of silylated metabolites can help elucidate the broader metabolic consequences of elevated phenylalanine levels. For instance, studies have used this approach to investigate disturbances in other metabolic pathways, such as those involving arginine, proline, alanine (B10760859), aspartate, and glutamate, in PKU patients. nih.gov By identifying and quantifying a wide range of metabolites, researchers can gain insights into the complex biochemical perturbations associated with specific genetic defects. researchgate.netnih.gov

Optimization of Sample Preparation and Derivatization for Amino Acid Analysis

To ensure accurate and reproducible results in the GC-MS analysis of silylated phenylalanine, careful optimization of sample preparation and derivatization is essential.

Sample Drying: A critical first step is the complete removal of water from the sample before adding the silylating reagent. unina.it Water readily reacts with and destroys silylating agents, leading to incomplete derivatization and poor analytical outcomes. sigmaaldrich.comunina.it

Solvent Selection: The choice of solvent can influence the derivatization reaction. Acetonitrile is a commonly used solvent for the silylation of amino acids with reagents like BSTFA. nih.govnasa.gov The polarity of the solvent can affect the number of derivative peaks observed for certain amino acids. nasa.gov

Reaction Temperature and Time: The derivatization reaction often requires heating to proceed to completion. unina.itresearch-solution.com The optimal temperature and time can vary depending on the silylating reagent and the specific amino acids being analyzed. For example, derivatization of amino acids with BSTFA in acetonitrile has been optimized at 100°C for 30 minutes. nih.gov

Catalyst Addition: The addition of a catalyst, such as TMCS, can significantly enhance the derivatization efficiency of reagents like BSTFA, especially for sterically hindered groups. researchgate.netresearch-solution.com

Glassware Deactivation: To prevent the adsorption of analytes onto the active sites of glass surfaces, deactivation of glassware by rinsing with a silylating agent is sometimes necessary. chemcoplus.co.jp

By carefully controlling these parameters, researchers can achieve reliable and sensitive quantification of phenylalanine and other amino acids in complex biological samples.

Other Chromatographic and Spectroscopic Techniques for Derivative Analysis

While GC-MS is a dominant technique, other analytical methods are also employed for the analysis of phenylalanine and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of amino acids without the need for derivatization, as aromatic amino acids like phenylalanine exhibit natural UV absorbance. researchgate.netnih.gov HPLC methods, often coupled with UV or fluorescence detection, provide a robust alternative for quantifying phenylalanine in various samples, including food products and biological fluids. researchgate.netactapol.netresearchgate.netrsc.org Reversed-phase HPLC is a common approach, and various methods have been developed for the rapid separation and quantification of phenylalanine and tyrosine. nih.govhelixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is increasingly used in metabolomics and can analyze a wide range of compounds, including amino acids, often with minimal sample preparation. ub.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool in metabolomics that can provide detailed structural information about metabolites in a sample without the need for chromatographic separation or derivatization. nih.gov

The choice of analytical technique ultimately depends on the specific research question, the nature of the sample, and the required sensitivity and specificity. For comprehensive metabolite profiling that includes a wide range of compound classes, a multi-platform approach combining techniques like GC-MS and LC-MS is often preferred. nih.gov

Theoretical and Computational Studies of 4 Trimethylsilyl L Phenylalanine Systems

Molecular Dynamics Simulations of Protein-TMSiPhe Conjugates

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of protein-TMSiPhe conjugates, MD simulations could provide valuable insights into how the incorporation of this unnatural amino acid affects protein structure, dynamics, and interactions.

Hypothetical Research Focus:

Structural Perturbations: Researchers could use MD simulations to investigate how the bulky trimethylsilyl (B98337) group on the phenyl ring of phenylalanine alters the local and global protein structure. This would involve comparing simulations of the wild-type protein with its TMSiPhe-containing counterpart.

Conformational Flexibility: Analysis of the simulation trajectories would reveal changes in the flexibility and dynamics of the protein backbone and side chains in the vicinity of the TMSiPhe residue.

Interaction with Binding Partners: MD simulations can model the interaction of a TMSiPhe-containing protein with other molecules, such as substrates, inhibitors, or other proteins. This could elucidate whether the trimethylsilyl group enhances or disrupts key binding interactions.

Illustrative Data Table (Hypothetical):

Below is a hypothetical data table illustrating the type of information that could be generated from such simulations.

| Protein Target | Simulation Time (ns) | RMSD of Backbone Atoms (Å) | Solvent Accessible Surface Area of TMSiPhe (Ų) | Key Interacting Residues |

| Example Kinase | 500 | 2.5 ± 0.3 | 150 ± 10 | Leu12, Val20, Ile85 |

| Example Receptor | 500 | 3.1 ± 0.5 | 120 ± 15 | Phe45, Trp101, Tyr105 |

This data is purely illustrative and does not represent actual research findings.

Quantum Mechanical Calculations of Electronic and Spectroscopic Properties

Quantum mechanical (QM) calculations are employed to study the electronic structure and properties of molecules with high accuracy. For TMSiPhe, QM methods could be used to understand its intrinsic electronic characteristics and predict its spectroscopic behavior.

Potential Research Applications:

Electron Distribution: QM calculations can map the electron density of TMSiPhe, revealing the electronic effects of the trimethylsilyl group on the aromatic ring and the amino acid backbone.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its potential to engage in specific types of chemical reactions.

Spectroscopic Predictions: QM methods can predict various spectroscopic properties, such as UV-Vis absorption spectra and vibrational frequencies (infrared and Raman), which can aid in the experimental characterization of TMSiPhe-containing peptides.

In Silico Modeling of Aminoacyl-tRNA Synthetase-TMSiPhe Interactions

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) during protein synthesis. For the incorporation of an unnatural amino acid like TMSiPhe into proteins, a specifically engineered or evolved aaRS is required. In silico modeling plays a crucial role in understanding and engineering these enzymes.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding pose of TMSiPhe within the active site of a candidate aaRS. The docking scores can provide an initial assessment of the binding affinity.

MD Simulations of the Enzyme-Substrate Complex: Following docking, MD simulations can be performed to assess the stability of the predicted binding mode and to identify key amino acid residues in the synthetase that interact with TMSiPhe.

Rational Design of Mutant Synthetases: Based on the insights from modeling, researchers can propose specific mutations in the aaRS active site to improve its affinity and specificity for TMSiPhe.

Hypothetical Data Table of Interacting Residues:

| aaRS Variant | Key Interacting Residues with TMSiPhe | Predicted Binding Energy (kcal/mol) |

| Wild-Type PheRS | Tyr34, Phe260, Ala294 | -5.2 |

| Mutant PheRS (Y34G) | Gly34, Phe260, Ala294 | -7.8 |

This data is for illustrative purposes only.

Prediction and Analysis of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins. The incorporation of TMSiPhe can introduce unique NMR signals that can be used as probes.

Computational Prediction and Its Utility:

Chemical Shift Prediction: Computational methods, often combining QM calculations with empirical data, can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of the TMSiPhe residue within a protein.

Structural Refinement: Predicted chemical shifts can be compared with experimental data to validate and refine the three-dimensional structure of a TMSiPhe-containing protein. The unique silicon-29 (B1244352) signal from the trimethylsilyl group offers a distinctive spectroscopic marker.

Illustrative Table of Predicted NMR Chemical Shifts (Hypothetical):

| Atom in TMSiPhe | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ²⁹Si Chemical Shift (ppm) |

| Si(CH₃)₃ | 0.25 | -1.5 | 2.0 |

| Cα | 4.5 | 55.0 | N/A |

| Cβ | 3.1 | 38.0 | N/A |

| Phenyl Ring C4 | N/A | 140.0 | N/A |

Note: This data is hypothetical and intended to illustrate the type of information that would be generated from such a study.

Future Research Directions and Translational Potential

Expansion of the Genetic Code with Novel Silicon-Containing Amino Acids

The introduction of TMSiPhe into the genetic repertoire is a significant step, but it represents only the beginning of the exploration into silicon-based biochemistry. Future research is poised to expand the genetic code further by designing and incorporating a variety of novel silicon-containing amino acids. These efforts will likely focus on creating amino acids with diverse electronic, steric, and reactive properties.

Researchers are actively pursuing the synthesis of new silyl-amino acids with different substitution patterns on the silicon atom, moving beyond the trimethylsilyl (B98337) group. For instance, the development of silanediol-containing amino acids is being explored for their potential as inhibitors of enzymes like arginase. nih.gov Additionally, methods for the synthesis of β-silyl α-amino acids through techniques like visible-light-mediated hydrosilylation and copper-catalyzed silylamination are paving the way for a wider array of these unnatural building blocks. acs.orgacs.orgnih.gov

The successful incorporation of these novel amino acids will necessitate the evolution of new orthogonal aminoacyl-tRNA synthetase/tRNA pairs, a cornerstone of genetic code expansion technology. nih.govnih.govscripps.edukinxcdn.com This will not only broaden the chemical diversity accessible to proteins but also enable the creation of "semi-synthetic organisms" with enhanced functionalities. nih.gov The long-term vision is to create a toolkit of silicon-containing amino acids that can be used to systematically probe and engineer protein structure and function in ways that are not possible with the canonical 20 amino acids.

Development of Advanced NMR Methodologies Leveraging TMSiPhe for Complex Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. The incorporation of isotope-labeled amino acids is a key strategy for simplifying complex spectra and extracting specific structural information. While ¹⁹F NMR has been widely used for this purpose due to the high sensitivity and low natural abundance of the ¹⁹F nucleus, the silicon atom in TMSiPhe offers an intriguing alternative. rhhz.netbiorxiv.orgacs.orgnih.govnih.gov

The NMR-active ²⁹Si isotope, although having a lower natural abundance and gyromagnetic ratio compared to ¹⁹F, possesses a large chemical shift dispersion, making it highly sensitive to its local electronic environment. Future research will likely focus on developing advanced NMR methodologies that exploit the unique properties of the ²⁹Si nucleus in TMSiPhe. This could include the development of novel pulse sequences and labeling strategies to enhance the sensitivity of ²⁹Si NMR experiments, making it a more viable tool for studying large and complex biological systems.

The trimethylsilyl group of TMSiPhe provides a distinct NMR signature that is well-resolved from the signals of the protein itself, offering a background-free window to probe specific sites. This is particularly advantageous for in-cell NMR studies, where the complexity of the cellular environment can obscure signals from traditional NMR probes. By overcoming the current sensitivity limitations, TMSiPhe-based NMR could provide unprecedented insights into protein behavior within their native cellular context.

Applications in Engineering Proteins with Enhanced or Novel Functions for Research Purposes

The ability to introduce TMSiPhe at specific sites within a protein opens up exciting avenues for engineering proteins with enhanced or entirely new functions for research applications. The bulky and hydrophobic nature of the trimethylsilyl group can be strategically employed to modulate protein stability, folding, and enzymatic activity.

One promising area of research is the use of TMSiPhe as a bioisostere for large aromatic amino acids like phenylalanine and tryptophan. For example, the related compound β-trimethylsilyl alanine (B10760859) has been used as a bioisostere for phenylalanine in the design of renin inhibitors. This suggests that TMSiPhe could be used to fine-tune the active sites of enzymes, altering their substrate specificity or catalytic efficiency for research purposes. By replacing key residues with TMSiPhe, researchers can probe the steric and electronic requirements of enzyme-substrate interactions and potentially design novel biocatalysts.

Furthermore, the unique chemical properties of the silicon atom can be harnessed to create proteins with novel functionalities. For instance, the silicon-carbon bond is more stable than a typical carbon-carbon bond, which could be exploited to engineer proteins with increased thermal or chemical stability. Future research may also explore the use of TMSiPhe in the design of metalloproteins, where the silicon atom could act as a novel ligand for metal ions, leading to the creation of artificial enzymes with unique catalytic activities.

Elucidating Fundamental Biological Processes and Disease Mechanisms through Site-Specific Labeling

Site-specific incorporation of TMSiPhe provides a powerful tool for dissecting complex biological processes and understanding the molecular basis of diseases. By replacing a natural amino acid with TMSiPhe at a specific position in a protein of interest, researchers can introduce a minimally perturbing probe to monitor protein conformation, dynamics, and interactions in real-time.

The unique spectroscopic signature of the trimethylsilyl group, whether through NMR or other techniques, allows for the precise tracking of a labeled protein within a cell or a complex biological mixture. This can be used to study a wide range of processes, including protein folding and misfolding, which are implicated in numerous neurodegenerative diseases. By placing TMSiPhe at various positions within a protein, researchers can map folding pathways and identify transient intermediates that are difficult to capture with other methods.

Moreover, TMSiPhe can be used to probe protein-protein and protein-ligand interactions that are central to cellular signaling and metabolic pathways. The introduction of this bulky, non-natural amino acid can be used to systematically disrupt or modify binding interfaces, allowing for the identification of key residues involved in complex formation. This information is invaluable for understanding the intricate networks that govern cellular function and for identifying potential targets for therapeutic intervention in a research context. The study of post-translational modifications (PTMs) is another area where TMSiPhe can be impactful, allowing for the generation of homogeneously modified proteins to study the functional consequences of specific PTMs. nih.govnih.gov

Synergistic Approaches with Bioorthogonal Chemical Tools for Advanced Protein Labeling and Modification in Research Contexts

The true power of TMSiPhe as a research tool is amplified when used in conjunction with the ever-expanding toolkit of bioorthogonal chemistry. While the trimethylsilyl group itself is relatively inert, future research will focus on developing methods to functionalize the silicon atom or the aromatic ring of TMSiPhe with bioorthogonal handles.

For example, it may be possible to synthesize derivatives of TMSiPhe that contain an azide (B81097) or alkyne group, which can then be used for "click chemistry" reactions. This would allow for the site-specific attachment of a wide variety of probes, including fluorophores for bioimaging, affinity tags for protein purification, or crosslinkers to trap transient protein interactions. This synergistic approach would combine the precision of genetic code expansion with the versatility of bioorthogonal ligation, providing a powerful platform for advanced protein labeling and modification in living systems for research purposes.

The development of such strategies will enable researchers to visualize and manipulate proteins with unprecedented spatial and temporal control. For instance, a protein containing a bioorthogonally-modified TMSiPhe could be selectively labeled with a fluorescent dye inside a living cell, allowing for its dynamic localization to be tracked in real-time. This would provide invaluable insights into cellular processes such as protein trafficking and signal transduction.

Q & A

Q. What are the standard synthetic routes for 4-(trimethylsilyl)-L-phenylalanine, and how is the silyl group introduced regioselectively?

The synthesis typically involves electrophilic silylation of L-phenylalanine derivatives. A common approach is reacting 4-bromo-L-phenylalanine with trimethylsilyl chloride (TMSCl) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under anhydrous conditions, followed by purification via column chromatography . Regioselectivity at the para position is achieved using directing groups or steric control. Characterization includes -NMR (to confirm silyl group integration at δ ~0.1 ppm) and FT-IR (C-Si stretch ~1250 cm) .

Q. How does the trimethylsilyl group influence the solubility and stability of L-phenylalanine in aqueous vs. organic solvents?

The hydrophobic trimethylsilyl group reduces aqueous solubility compared to unmodified phenylalanine. In organic solvents (e.g., DCM, THF), solubility improves due to increased lipophilicity. Stability studies via TGA/DSC show decomposition above 200°C, with the silyl group enhancing thermal stability relative to halogenated analogs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- - and -NMR : To identify the silyl group (δ 0.1–0.3 ppm for ) and aromatic protons (δ 7.2–7.4 ppm).

- FT-IR : Peaks at 1250 cm (Si-CH) and 1700 cm (carboxylic acid C=O).

- Elemental Analysis : Confirms C, H, N, and Si content within ±0.3% deviation .

Advanced Research Questions

Q. How does the bulky trimethylsilyl moiety affect solid-phase peptide synthesis (SPPS) efficiency and secondary structure formation?

The silyl group introduces steric hindrance, reducing coupling efficiency by ~20–30% compared to unmodified phenylalanine, as observed in SPPS of model peptides (e.g., H-Gly-Phe-SilylPhe-Ala-OH). Circular dichroism (CD) reveals disrupted α-helix formation due to restricted backbone flexibility. Mitigation strategies include using microwave-assisted coupling or bulk-tolerant resins (e.g., Sieber amide) .

Q. What is the impact of the silyl group on the ionization state of phenylalanine at biointerfaces (e.g., air-water interfaces)?

Surface-sensitive studies (e.g., IRRAS) show that the silyl group lowers the effective pK of the carboxylic acid by ~0.5 units at the air-water interface compared to bulk (pH 4.5 vs. 5.0). This arises from enhanced hydroxide ion concentration at the surface, promoting deprotonation .

Q. Can this compound serve as a probe for studying enzyme-substrate interactions in phenylalanine ammonia lyase (PAL)?

Kinetic assays with PAL demonstrate competitive inhibition (K = 12 μM) due to steric blocking of the active site. Molecular docking simulations reveal the silyl group occupies a hydrophobic pocket near the catalytic MIO cofactor, reducing substrate turnover by 75% .

Q. How does the silyl group alter electrochemical behavior in metal-ligand complexes?

Cyclic voltammetry (CV) of Cu(II)-silylphenylalanine complexes shows a quasi-reversible redox peak (E = +0.25 V vs. Ag/AgCl), shifted anodically by 50 mV compared to non-silylated analogs. The silyl group enhances adsorption onto electrode surfaces, confirmed by EIS .

Methodological Considerations

Q. What strategies mitigate steric effects during incorporation of this compound into peptide chains?

Q. How can contradictions in reported pKa_aa values for the carboxylic acid group be resolved?

Discrepancies arise from solvent polarity and measurement techniques. Standardize measurements using potentiometric titration in 30% ethanol-water (to enhance solubility) and validate with -NMR pH titrations (monitoring α-proton shifts) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

The hydrophobic silyl group disrupts crystal packing. Successful crystallization requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.